2-Methyl-1,3-thiazole-5-carboxylic acid

Overview

Description

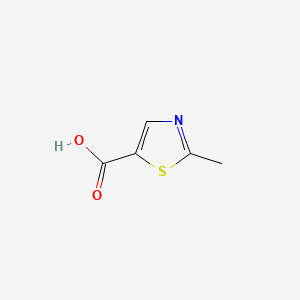

2-Methyl-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its unique aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-thiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the acid hydrolysis of thiazole-5-carboxylate esters. For instance, the ester can be treated with hydrochloric acid, followed by acid hydrolysis to yield the desired product . Another method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromatic nature allows for multiple reactive positions, making it suitable for donor-acceptor and nucleophilic reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrochloric acid for hydrolysis, potassium carbonate for base-catalyzed reactions, and various organic solvents such as methanol and ethyl acetate .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with benzylamine derivatives can yield substituted thiazole carboxylates .

Scientific Research Applications

2-Methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

2-Methyl-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

- 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid

- 2-Piperidino-1,3-thiazole-5-carboxylic acid

- 2-Morpholino-1,3-thiazole-5-carboxylic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific reactivity and the range of products it can form under different conditions.

Biological Activity

2-Methyl-1,3-thiazole-5-carboxylic acid (MTC) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTC is characterized by its thiazole ring structure, which includes a methyl group and a carboxylic acid functional group. This structure contributes to its solubility and reactivity, making it a valuable compound in various applications.

Antimicrobial Activity

MTC exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various microorganisms by interfering with essential biological processes such as protein synthesis and cell wall formation.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

| Pseudomonas aeruginosa | No sensitivity | N/A |

| Bacillus subtilis | 62.5 µg/mL | >1000 µg/mL |

These results indicate that MTC is particularly effective against Gram-positive bacteria, especially Staphylococcus aureus, where it demonstrated activity significantly greater than the reference compound nitrofurantoin.

Anticancer Activity

MTC also shows potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

In vitro studies revealed that MTC derivatives exhibit cytotoxic effects against various cancer cell lines:

- HepG2 (Hepatocellular carcinoma) : MTC demonstrated an IC50 value of approximately 1.61 µg/mL, indicating potent anticancer activity. The presence of the thiazole ring is crucial for this cytotoxic activity, with modifications to substituents significantly affecting efficacy .

The biological effects of MTC are mediated through several mechanisms:

-

Antimicrobial Mechanism :

- Inhibition of protein synthesis by binding to ribosomal subunits.

- Disruption of cell wall synthesis leading to cell lysis.

-

Anticancer Mechanism :

- Induction of apoptosis through the activation of caspases.

- Interaction with DNA leading to cell cycle arrest.

Research Applications

MTC's unique structure allows it to interact with biological systems effectively, making it useful in various research applications:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals and agrochemicals.

- Biochemical Studies : Investigating enzyme interactions and cellular processes.

- Drug Development : Exploring its potential as an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of thiazole derivatives typically involves cyclization of thioamide precursors with α-halo carbonyl compounds. For example, 4-methyl-1,3-thiazole-5-carboxylic acid derivatives are synthesized via condensation of 2-aminophenol with carboxylic acid derivatives under catalytic conditions (e.g., nano-ZnO or MTAMO) in solvents like DMF or ethanol . Optimization of temperature (80–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) is critical to achieving yields >70%. Side products like regioisomers may arise if reaction kinetics are not tightly controlled .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its positional isomers?

- Methodological Answer :

- ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the carboxylic proton (if present) resonates at δ 12–14 ppm. Positional isomers (e.g., 4-methyl substitution) show distinct splitting patterns due to coupling with adjacent protons .

- IR : The carbonyl stretch (C=O) of the carboxylic acid group appears at ~1700 cm⁻¹, and thiazole ring vibrations occur at 1550–1600 cm⁻¹ .

- HRMS : Molecular ion peaks at m/z 143.16 (C₅H₅NO₂S) confirm the molecular formula. Fragmentation patterns differ for isomers due to varied ring substitution .

Q. What crystallization strategies are effective for resolving the structure of thiazole-carboxylic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. For twinned or low-resolution data, SHELXD/SHELXE pipelines enable robust phasing . Thermal displacement parameters (ADPs) must be carefully refined to avoid overfitting, especially for light atoms like sulfur .

Advanced Research Questions

Q. How can this compound be functionalized for applications in amyloid inhibition, and what experimental assays validate efficacy?

- Methodological Answer : The compound’s carboxylic acid group allows conjugation with peptides or amines via EDC/NHS coupling. For amyloid-β (Aβ) inhibition, helical γ-peptide foldamers incorporating thiazole derivatives are synthesized and tested using:

- Thioflavin T (ThT) assays : Monitors Aβ fibril formation via fluorescence (λex = 440 nm, λem = 485 nm).

- TEM/SEM : Visualizes fibril morphology changes.

- Cell viability assays (MTT) : Confirms non-toxicity of inhibitors at µM–nM concentrations .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-methylthiazole) and oxidation byproducts.

- HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA in acetonitrile/water gradients (5→95% ACN over 20 min) for separation.

- LC-MS/MS : Detects sulfonic acid derivatives (e.g., m/z 159.02 [M+H]⁺) formed during storage.

- Stability studies : Store at −20°C under argon to prevent degradation .

Q. How do conflicting crystallographic data for thiazole derivatives inform refinement protocols?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-S vs. C-N) may arise from dynamic disorder or radiation damage. Strategies include:

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXCIYPOMMIBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193073 | |

| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-69-1 | |

| Record name | 2-Methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40004-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.